2-Azetidinone, 3-methyl-1,4-diphenyl-
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Overview
Description
2-Azetidinone, 3-methyl-1,4-diphenyl-: is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.296 g/mol . It is a member of the azetidinone family, which are four-membered lactams.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methyl-1,4-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-benzylideneaniline with methyl 3-anilinopropionate in the presence of a base . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 2-Azetidinone, 3-methyl-1,4-diphenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3-methyl-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated azetidinone derivatives.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
2-Azetidinone, 3-methyl-1,4-diphenyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-methyl-1,4-diphenyl- involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The azetidinone ring is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinone, 4-phenyl-
- 3,4-Dimethyl-2-azetidinone
- 1,4-Diphenyl-3-propyl-2-azetidinone
Uniqueness
2-Azetidinone, 3-methyl-1,4-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methyl and 1,4-diphenyl substitutions enhance its stability and reactivity compared to other azetidinone derivatives .
Properties
CAS No. |
7468-12-4 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-methyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO/c1-12-15(13-8-4-2-5-9-13)17(16(12)18)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
QURMOGAHPSNBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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